1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
Description
1-(5-(4-Chlorophenyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one (CAS: 91735-77-2) is a pyrrole-based trifluoroacetyl derivative with a 4-chlorophenyl substituent. It serves as a key intermediate in synthesizing bioactive molecules, such as 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid, via hydrolysis under basic conditions (NaOH/ethanol, 87% yield, mp 171–172°C) . Its structural features—a pyrrole ring, trifluoroacetyl group, and chlorophenyl moiety—make it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H7ClF3NO |
|---|---|
Molecular Weight |
273.64 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H7ClF3NO/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(18)12(14,15)16/h1-6,17H |
InChI Key |
MLQWJBIIACFILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(4-chlorophenyl)-1H-pyrrole, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of 1-(5-(4-Chlorophenyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one.
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2). Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
- Case Studies : In a comparative study, this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogenic bacteria and fungi.
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli in microdilution assays .
- Synergistic Effects : When combined with other antimicrobial agents, this compound has demonstrated enhanced efficacy, suggesting potential for use in combination therapies .
Antiviral Activity
Research into the antiviral applications of this compound has revealed its effectiveness against certain viral strains.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Physical and Spectroscopic Properties
Key Observations :
Biological Activity
1-(5-(4-Chlorophenyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of pyrrole and subsequent reactions to introduce the trifluoroethyl group. Characterization techniques such as NMR and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrole formation | Reflux with appropriate reagents | 85% |
| 2 | Trifluoroethylation | Under inert atmosphere | 75% |
| 3 | Purification | Column chromatography | 90% |
Antimicrobial Properties
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against various bacterial strains. In vitro studies show that this compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria.
Case Study : A study performed on Escherichia coli and Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating potent antimicrobial properties .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induces apoptosis through the activation of caspase pathways.
Research Findings : A study reported a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment with the compound . Mechanistic studies suggested that the compound may inhibit cell proliferation by interfering with cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : Molecular docking studies suggest that it binds effectively to certain receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
| Mechanism | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Disruption of bacterial growth | |
| Receptor Binding | Modulation of apoptotic pathways |
Pharmacokinetics
Pharmacokinetic studies utilizing ADME (Absorption, Distribution, Metabolism, Excretion) analysis indicate favorable properties for further development. The compound exhibits good solubility in organic solvents but limited solubility in water, which may influence its bioavailability.
Q & A
Q. What are the standard synthetic routes for 1-(5-(4-chlorophenyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one, and how do reaction conditions affect yield?
The compound is typically synthesized via Friedel-Crafts acylation of 2-(4-chlorophenyl)-1H-pyrrole with trifluoroacetic anhydride (TFAA) in diethyl ether under mild cooling (0°C), yielding 90% after 3 hours . Key parameters influencing yield include:
- Stoichiometry : Excess TFAA (1.4 equiv) ensures complete acylation.
- Temperature : Cooling prevents side reactions (e.g., pyrrole decomposition).
- Purification : Simple filtration and rotary evaporation suffice due to high product stability . Comparative studies show lower yields (43%) in analogous reactions with azide derivatives, likely due to competing side reactions or incomplete conversion .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : 1H and 13C NMR (CDCl3) confirm regioselective acylation at the pyrrole’s β-position. Key signals include δ ~7.30–7.23 ppm (aromatic protons) and δ ~170 ppm (q, J = 35.5 Hz, trifluoroacetyl carbonyl) .
- X-ray Crystallography : While direct data for this compound is unavailable, related chlorophenyl-pyrrole derivatives show planar geometries with bond lengths consistent with conjugation (C–C: ~1.40 Å; C–N: ~1.35 Å) .
Q. How is the compound purified, and what solvents are optimal for recrystallization?
- Precipitation : The product is isolated by pouring the reaction mixture into cold water, followed by filtration .
- Recrystallization : Ethanol/water mixtures are effective for removing impurities (e.g., unreacted starting materials), yielding high-purity solids with melting points of 189–191°C . Alternative methods for derivatives use hexane-EtOAc gradients (98:2 to 90:10) for column chromatography .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?
- Electron Density Analysis : Tools like Multiwfn calculate Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic sites. For example, the trifluoroacetyl group’s carbonyl exhibits high electron-withdrawing potential, directing electrophilic attacks to the pyrrole’s α-position .
- Reactivity Prediction : Density-functional theory (DFT) simulations model transition states for reactions like hydrolysis or nucleophilic substitution, aiding in rational design of derivatives .
Q. What strategies resolve contradictions in reaction yields during scale-up or derivative synthesis?
- Kinetic Control : Slower TFAA addition (dropwise over 30 minutes) minimizes exothermic side reactions .
- Catalyst Screening : Base catalysts (e.g., Cs2CO3) improve yields in heterocyclic annulations (72% yield in CHCl3 at 30°C) .
- Byproduct Analysis : LC-MS or TLC (methanol:chloroform, 2:8) identifies intermediates, enabling stoichiometric adjustments .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
- Anti-HIV Applications : The compound’s trifluoroacetyl group enhances binding to CD4 receptors by increasing electrophilicity, as shown in structure-based drug design studies .
- SAR Insights : Derivatives with electron-withdrawing groups (e.g., -CF3) exhibit improved metabolic stability compared to -OCH3 analogues .
Methodological Considerations
Q. What experimental protocols validate the compound’s stability under storage or reaction conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (observed mp: 189–191°C) .
- Long-Term Stability : Store under inert gas (N2) at –20°C to prevent hydrolysis of the trifluoroacetyl group .
Q. How are competing reaction pathways managed during multi-step syntheses?
- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups prevents unwanted acylation at reactive pyrrole positions .
- pH Control : Acidic workup (pH 3 with HCl) selectively precipitates the product while leaving basic byproducts in solution .
Data Contradiction Analysis
Q. Why do similar Friedel-Crafts acylations show significant yield variations (43–90%)?
- Side Reactions : Competing dimerization or over-acylation occurs with excess TFAA or elevated temperatures .
- Solvent Effects : Polar aprotic solvents (e.g., CHCl3) improve solubility of intermediates compared to diethyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
